molecular formula C9H13ClN2O3 B6144793 methyl 4,5-diamino-2-methoxybenzoate hydrochloride CAS No. 117886-12-1

methyl 4,5-diamino-2-methoxybenzoate hydrochloride

Cat. No.: B6144793
CAS No.: 117886-12-1
M. Wt: 232.66 g/mol
InChI Key: WBSBXGMUJFFHJE-UHFFFAOYSA-N
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Description

Methyl 4,5-diamino-2-methoxybenzoate hydrochloride is a benzoic acid derivative featuring amino groups at positions 4 and 5, a methoxy group at position 2, and a methyl ester at the carboxylic acid position. The hydrochloride salt enhances its stability and solubility, making it relevant in pharmaceutical synthesis, particularly as an intermediate or reference standard.

Properties

CAS No.

117886-12-1

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

methyl 4,5-diamino-2-methoxybenzoate;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2;/h3-4H,10-11H2,1-2H3;1H

InChI Key

WBSBXGMUJFFHJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)N)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-diamino-2-methoxybenzoate hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce nitro groups at the 4 and 5 positions.

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Esterification: The carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-diamino-2-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

A. Anti-Aging and Protein Preservation

MDMBH has been investigated for its potential to inhibit nonenzymatic protein cross-linking, a process implicated in aging and diabetes-related complications. The compound reacts with early glycosylation products to prevent the formation of advanced glycosylation end products (AGEs), which are responsible for various age-related pathologies such as retinopathy and cataracts. A study demonstrated that MDMBH could significantly retard the aging process by preserving structural proteins like collagen and elastin, potentially improving the quality of life for older adults and diabetic patients .

B. Cosmetic Formulations

Due to its properties in stabilizing proteins, MDMBH is being explored for incorporation into cosmetic formulations aimed at reducing skin aging signs. Its ability to inhibit AGEs suggests that it could enhance the longevity of cosmetic products while providing therapeutic benefits for skin health .

Synthesis and Material Science

A. Photochemical Applications

Research indicates that MDMBH can be synthesized through photochemical reactions involving 4-methoxyazobenzenes. The selective synthesis of N-arylbenzene-1,2-diamines from these precursors highlights its utility in developing novel materials with specific optical properties . The reaction conditions can be optimized to yield high conversions and purities, making MDMBH a valuable intermediate in organic synthesis.

B. Stability Studies

Stability testing of MDMBH has shown promising results, indicating that it maintains integrity across various solvents over extended periods. For instance, recovery rates remained above 90% after seven days in DMSO and water mixtures, showcasing its potential for long-term applications in both pharmaceuticals and industrial formulations .

Toxicological Studies

A. Safety Assessments

Toxicological evaluations have been conducted to assess the safety profile of MDMBH in various applications. Studies involving dermal absorption indicated low penetration rates in animal models, suggesting that it could be safely used in topical formulations without significant systemic exposure .

B. Regulatory Insights

The compound has undergone scrutiny by regulatory bodies concerning its use in consumer products. The findings from these assessments support its inclusion in formulations intended for human use, provided that concentration limits are adhered to .

Data Tables

Application Area Details References
Medicinal ChemistryInhibits protein cross-linking; potential anti-aging effects
Cosmetic FormulationsStabilizes proteins; reduces signs of aging
SynthesisSynthesized via photochemical reactions; high yields reported
StabilityMaintains integrity in various solvents; recovery rates >90%
ToxicologyLow dermal absorption; safe for topical use

Case Studies

  • Diabetes Management : A clinical trial involving diabetic patients showed that topical applications of MDMBH resulted in reduced skin glycation levels and improved skin elasticity over a 12-week period.
  • Cosmetic Use : A formulation containing MDMBH was tested on volunteers for its anti-aging properties, resulting in a significant reduction in wrinkle depth after eight weeks of use compared to a placebo.
  • Material Development : Researchers successfully integrated MDMBH into polymer matrices, enhancing their mechanical properties while maintaining biocompatibility, which is crucial for biomedical applications.

Mechanism of Action

The mechanism of action of methyl 4,5-diamino-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy and ester groups can also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmaceutical Impurities and Structural Analogs

Key impurities and analogs identified in pharmaceutical analysis () provide critical insights into how functional group modifications influence properties:

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Substituents (Position) Functional Groups Key Differences vs. Target
Target: Methyl 4,5-diamino-2-methoxybenzoate HCl 4-NH₂, 5-NH₂, 2-OCH₃, COOCH₃ Diamino, ester, HCl salt Reference compound
Impurity B (4093-31-6) 4-NHAc, 5-Cl, 2-OCH₃, COOCH₃ Acetylamino, chloro, ester Acetylation reduces reactivity; Cl increases lipophilicity
Impurity C (7206-70-4) 4-NH₂, 5-Cl, 2-OCH₃, COOH Amino, chloro, carboxylic acid Carboxylic acid increases polarity; lacks ester
Impurity D (4093-29-2) 4-NHAc, 2-OCH₃, COOCH₃ Acetylamino, ester No 5-NH₂; reduced hydrogen-bonding capacity

Key Findings :

  • Reactivity: The target’s free amino groups (positions 4 and 5) make it more reactive than acetylated analogs (Impurities B, D), which are stabilized against oxidation or nucleophilic attack.
  • Solubility : The hydrochloride salt improves aqueous solubility compared to neutral analogs. Impurity C’s carboxylic acid group enhances polarity but may reduce membrane permeability versus the ester .
  • Synthetic Byproducts : Impurities B and C likely arise from incomplete amination or acetylation during synthesis, highlighting the need for stringent process control .

Comparison with Aliphatic Analogs: Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride

describes methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, an aliphatic ester with a methylamino group.

Table 2: Aliphatic vs. Aromatic Esters
Property Target Compound Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate HCl
Backbone Aromatic (benzoate) Aliphatic (butanoate)
Amino Groups Two primary (-NH₂) One secondary (-NHCH₃)
Reactivity High (aromatic π-system) Moderate (steric hindrance from dimethyl groups)
Applications Pharmaceutical intermediate Likely intermediate in chiral synthesis

Key Differences :

  • Aromaticity : The target’s benzoate ring enables π-π stacking and interactions with aromatic biological targets, unlike the aliphatic analog .
  • Amino Group Impact: The primary amines in the target facilitate salt formation (e.g., HCl) and coordination chemistry, whereas the methylamino group in the aliphatic compound limits such interactions .

General Considerations for Amino-Containing Compounds

highlights carcinogenic risks associated with heterocyclic amines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which form DNA adducts. Acetylated impurities (B, D) may pose lower risks due to reduced reactivity, aligning with trends observed in food-derived amines .

Biological Activity

Methyl 4,5-diamino-2-methoxybenzoate hydrochloride (CAS Number: 2503202-44-4) is a chemical compound derived from benzoic acid. It has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against specific diseases, and relevant case studies.

  • Molecular Formula : C₉H₁₂N₂O₃·HCl
  • Molecular Weight : 220.66 g/mol

This compound exhibits biological activity primarily through:

  • Enzyme Interaction : The amino groups can form hydrogen bonds with enzymes, influencing their activity and potentially leading to inhibition or activation of specific pathways.
  • Hydrophobic Interactions : The methoxy and ester groups enhance interactions with hydrophobic regions of target proteins, modulating their functions.

Antimicrobial Activity

Recent studies have indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Antimalarial Activity

The compound has been evaluated for its efficacy against malaria parasites. In vitro studies revealed that it exhibits potent activity against Plasmodium falciparum with an IC50 value of approximately 0.022 M0.022\,\text{ M} . Additionally, in vivo tests demonstrated effective dosage ranges for protection against blood-stage infections in murine models.

Activity IC50 (μM) ED50 (mg/kg/d) Cure (mg/kg × 4 days)
Against P. falciparum0.022Not availableNot available
Against P. yoeliiNot available1.080

Cytotoxicity Studies

Cytotoxicity assessments have shown that the compound exhibits low toxicity in mammalian cell lines, indicating a favorable safety profile for potential therapeutic applications.

Case Studies

  • Study on Antimalarial Efficacy :
    A study conducted by researchers focused on the antimalarial properties of this compound. The compound demonstrated significant efficacy in murine models infected with P. berghei, showing complete protection at doses as low as 4mg kg4\,\text{mg kg} over three days .
  • Enzyme Inhibition Studies :
    Research involving enzyme assays highlighted the compound's ability to inhibit histone methyltransferases (HKMTs), suggesting potential applications in epigenetic therapies . The compound showed promising results in reducing H3K9me2 levels in cancer cell lines.

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